![molecular formula C10H8BrNO2S B8052913 Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B8052913.png)
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate: is a chemical compound characterized by its bromine-substituted thieno[2,3-c]pyridine core structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thieno[2,3-c]pyridine derivatives as starting materials.
Esterification: The carboxylate group is introduced through esterification, where ethyl alcohol (ethanol) reacts with the corresponding carboxylic acid derivative under acidic conditions.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions (temperature, pressure, and reaction time) is maintained to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the bromine atom is replaced by oxygen-containing functional groups.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, resulting in the formation of Ethyl 7-hydroxythieno[2,3-c]pyridine-2-carboxylate.
Substitution: Substitution reactions involve the replacement of the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles and electrophiles are employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids, aldehydes, or ketones.
Reduction Products: Reduction typically results in the formation of hydroxyl groups.
Substitution Products: Substitution reactions can produce a wide range of derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds. Biology: The compound has been investigated for its potential biological activity, including its role as a kinase inhibitor, which is relevant in the study of signal transduction pathways. Medicine: Research has explored its use in the development of pharmaceuticals, particularly in the treatment of diseases related to kinase dysregulation. Industry: The compound is utilized in the chemical industry for the synthesis of various intermediates and fine chemicals.
Molecular Targets and Pathways Involved:
Kinase Inhibition: this compound acts as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways.
Pathways: The compound interferes with pathways involved in cell growth, proliferation, and apoptosis, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate: This compound differs in the position of the bromine atom, which affects its reactivity and biological activity.
Ethyl 6-bromothieno[2,3-c]pyridine-2-carboxylate: Another positional isomer with distinct chemical and biological properties.
Uniqueness: Ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards biological targets.
Properties
IUPAC Name |
ethyl 7-bromothieno[2,3-c]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-10(13)7-5-6-3-4-12-9(11)8(6)15-7/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTDWFMISRDYFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C(=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
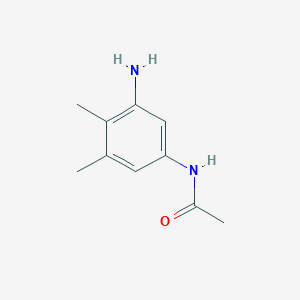
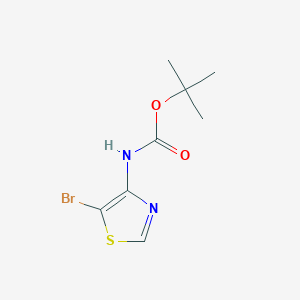
![tert-Butyl 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8052850.png)
![7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B8052860.png)
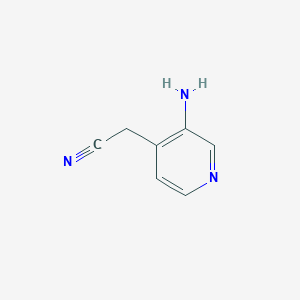
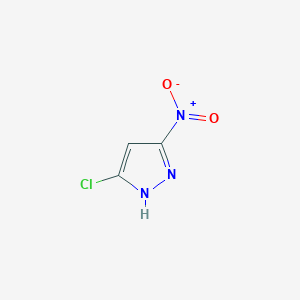
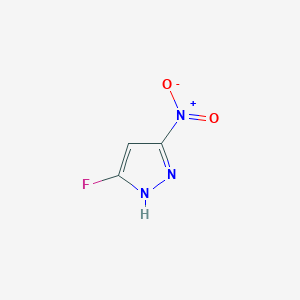


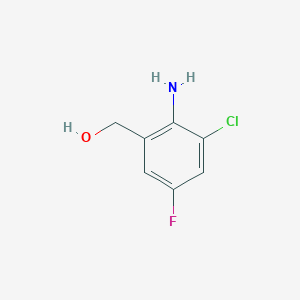
![3-Iodo-5-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B8052907.png)
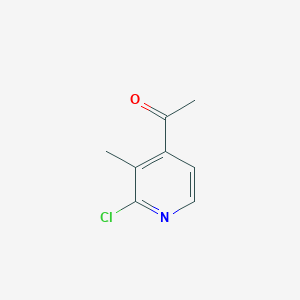
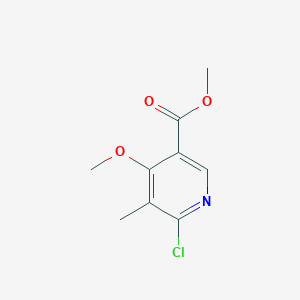
![4-Hydroxythieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B8052946.png)
